

Core Mechanism of Action: Molecular Glue-Mediated Protein Degradation

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Compound of Interest

Compound Name: SJ-3366

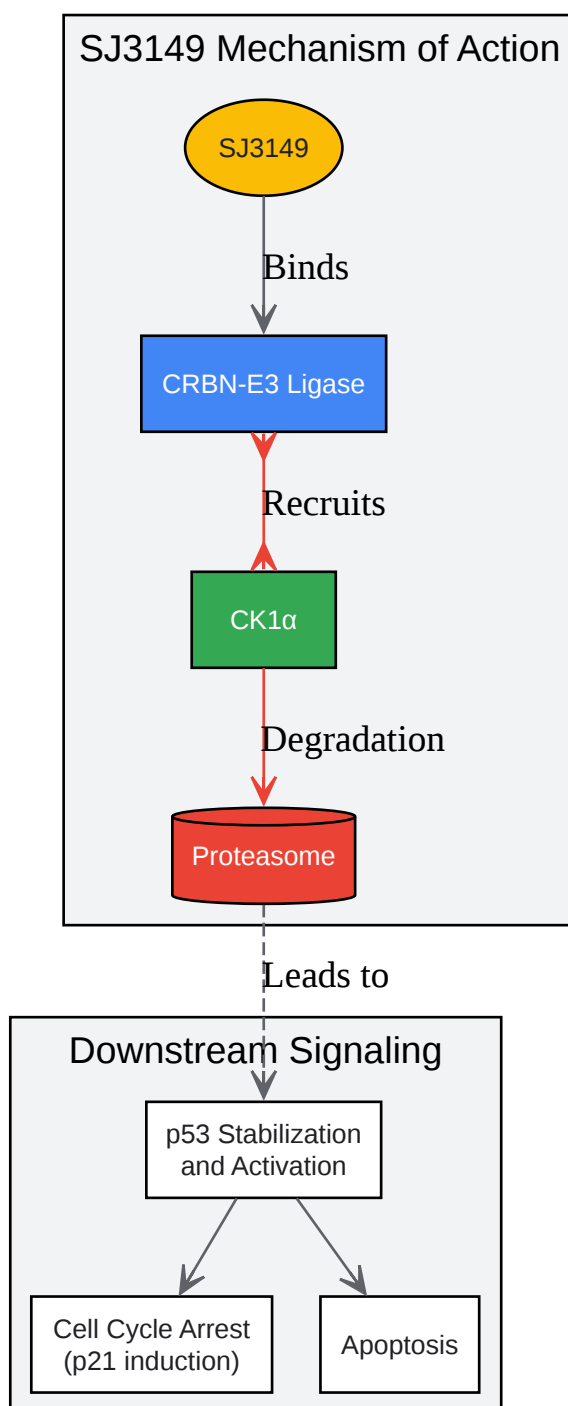
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SJ3149 is classified as a molecular glue degrader.[1] Its primary mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate the CK1 α protein.[2] SJ3149 achieves this by inducing a novel protein-protein interaction between CK1 α and Cereblon (CRBN), a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][3][4] This ternary complex formation (CK1 α -SJ3149-CRBN) leads to the polyubiquitination of CK1 α , which marks it for recognition and subsequent degradation by the proteasome.[2] The degradation of CK1 α disrupts cellular signaling pathways that are critical for the survival and proliferation of cancer cells.[3]

Signaling Pathways Modulated by SJ3149

The primary signaling pathway affected by the degradation of CK1 α is the p53 tumor suppressor pathway. The antiproliferative activity of SJ3149 shows a significant correlation with that of MDM2 inhibitors like Nutlin-3a, strongly suggesting that its efficacy is mediated through the activation of p53.[1][3] This makes SJ3149 particularly effective against cancer cells that retain wild-type TP53.[3]



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Diagram 1: Signaling pathway of SJ3149-mediated CK1 α degradation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SJ3149's activity from preclinical studies.

Table 1: In Vitro Activity of SJ3149 in MOLM-13 Cells

Parameter	Value	Description	Reference(s)
IC50	13 - 14 nM	Concentration for 50% inhibition of cell growth.	[5][6][7]
DC50	3.7 - 11 nM	Concentration for 50% degradation of CK1 α .	[5][6]
Dmax	88 - 95%	Maximum percentage of CK1 α degradation.	[5][6]

Table 2: In Vivo Pharmacokinetic Properties of SJ3149 in Mice

Parameter	IV (3 mg/kg)	PO (50 mg/kg)	IP (50 mg/kg)	Reference(s)
Terminal Half-life (t _{1/2})	0.77 h	~3 h	-	[7]
Oral Bioavailability	-	12%	74%	[7]

Experimental Protocols

Cell Viability Assay

- Principle: Measurement of intracellular ATP levels as an indicator of cell viability.
- Method:
 - MOLM-13 cells were seeded in 96-well plates.
 - Cells were treated with a serial dilution of SJ3149 for 72 hours.

- CellTiter-Glo® (Promega) reagent was added to each well.
- Luminescence was measured on a plate reader to determine the number of viable cells.
- IC50 values were calculated from dose-response curves.[8]

Protein Degradation Assays

- Western Blot:
 - MOLM-13 cells were treated with SJ3149 for 4 hours.
 - Cell lysates were prepared and protein concentrations were normalized.
 - Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against CK1 α and a loading control (e.g., GAPDH).
 - Band intensities were quantified to determine the extent of degradation.[8]
- HiBiT Assay (Live-Cell):
 - A HiBiT tag was knocked into the endogenous CK1 α locus in MOLM-13 cells using CRISPR-Cas9.
 - Tagged cells were treated with SJ3149.
 - At various time points, a lytic reagent containing the LgBiT protein was added.
 - The complementation of HiBiT and LgBiT forms a functional luciferase, and the luminescent signal, proportional to the CK1 α level, was measured.[8]

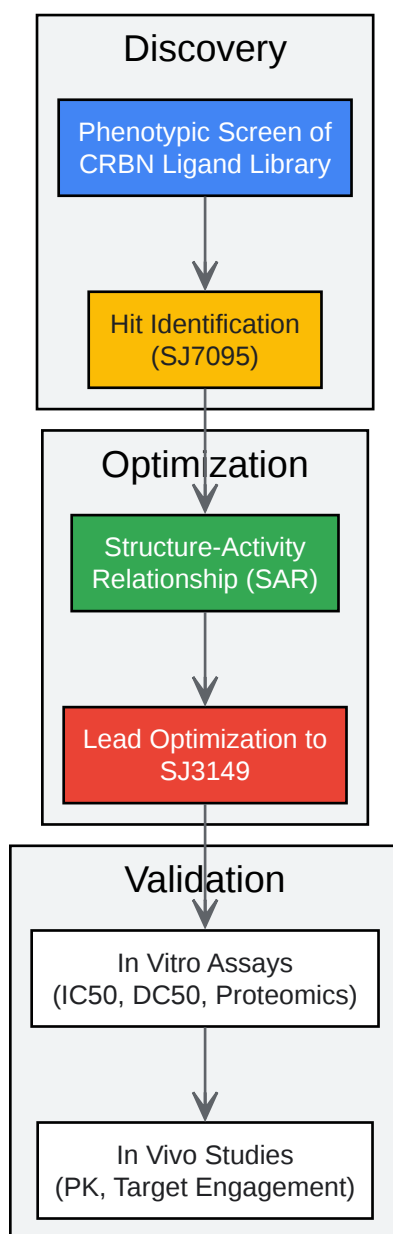
In Vivo Target Engagement Study

- Model: MOLM-13 cells were transplanted into NSG mice.
- Dosing: Mice were treated with SJ3149 (e.g., 50 mg/kg) via intraperitoneal injection.
- Analysis:

- Bone marrow was harvested from the mice.
- Human cells were isolated.
- CK1 α protein levels in the isolated human cells were analyzed by Western blot to confirm target degradation in vivo.[9]

Mandatory Visualizations

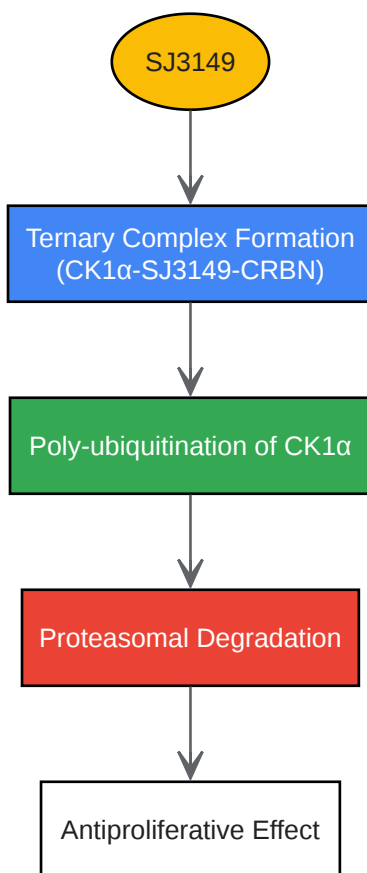
Experimental Workflow: From Discovery to In Vivo Validation



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Diagram 2: Experimental workflow for the development of SJ3149.

Logical Relationship of the Degradation Process



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Diagram 3: Logical relationship of SJ3149's mechanism of action.

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